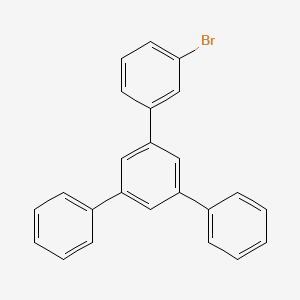

1-(3-bromophenyl)-3,5-diphenylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)-3,5-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSDKECSKZPOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide for Researchers, Scientists, and Drug Development Professionals

1-(3-bromophenyl)-3,5-diphenylbenzene molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(3-Bromophenyl)-3,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of this compound (also known as 5'-Bromo-1,1':3',1''-terphenyl). As a member of the 1,3,5-triarylbenzene class, this molecule serves as a pivotal building block in medicinal chemistry and materials science. Its asymmetrically substituted core, featuring a reactive bromine handle, offers significant potential for the development of novel therapeutics and advanced organic materials. This document details robust protocols for its synthesis via Suzuki-Miyaura cross-coupling, provides an in-depth analysis of its structural features through spectroscopic and crystallographic data, and explores its potential applications.

Introduction: The Significance of the 1,3,5-Triarylbenzene Scaffold

The 1,3,5-triarylbenzene scaffold is a privileged structure in chemical sciences due to its rigid, planar, and highly symmetric nature. These characteristics impart unique photophysical properties and allow for precise three-dimensional orientation of substituents, making them foundational components in supramolecular chemistry, liquid crystals, and organic electronics.[1] In the realm of drug discovery, this scaffold provides a robust and sterically defined core for presenting pharmacophoric elements to biological targets. Derivatives of 1,3,5-triphenylbenzene have been investigated as inhibitors of amyloid fibril formation, demonstrating their therapeutic potential.[2]

This compound (C₁₈H₁₃Br) is a significant derivative that breaks the perfect symmetry of the parent triphenylbenzene molecule.[3] The introduction of a single bromine atom serves two critical purposes:

-

Modulation of Physicochemical Properties: The electronegative bromine atom alters the electronic distribution within the molecule, influencing its polarity, solubility, and intermolecular interactions.[4]

-

A Handle for Chemical Functionalization: The carbon-bromine bond is a versatile functional group, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[5] This allows the molecule to be used as an intermediate for constructing more complex, poly-functionalized aromatic systems.

This guide will elucidate the key structural and chemical features of this important molecule.

Synthesis and Strategic Considerations

The construction of the 1,3,5-triarylbenzene core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges carbon-carbon bonds between an organoboron species and an organic halide, is the preeminent method due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[6][7]

A logical and field-proven synthetic approach to this compound involves the sequential coupling of phenylboronic acid to a dibrominated benzene core.

Causality in Protocol Design:

-

Choice of Starting Material: 1,3-Dibromobenzene is an ideal starting material. The two bromine atoms have equivalent reactivity, but statistical control and careful stoichiometry can favor the mono-substituted product.

-

Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle.[7] Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. The ligand (e.g., triphenylphosphine, PPh₃) stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[8]

-

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[7]

-

Solvent System: A two-phase solvent system, typically an organic solvent (like toluene or dioxane) and an aqueous phase for the base, is effective for the Suzuki reaction.

The proposed synthetic workflow is visualized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromine compounds - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectra of 1-(3-bromophenyl)-3,5-diphenylbenzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(3-Bromophenyl)-3,5-diphenylbenzene

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, a complex aromatic system.

The structure of this compound, a meta-terphenyl derivative, presents a fascinating case for NMR analysis. The molecule's unique symmetry and the presence of a bromine substituent create a distinct pattern of chemical shifts and coupling constants. Understanding these spectral features is crucial for confirming the identity and purity of the compound. This guide will delve into the theoretical basis for the predicted spectra, provide a detailed assignment of the anticipated signals, and outline a robust experimental protocol for acquiring high-quality NMR data.

Molecular Structure and Symmetry Considerations

To predict the NMR spectra of this compound, we must first analyze its molecular structure and symmetry. The central benzene ring is substituted at the 1, 3, and 5 positions. One substituent is a 3-bromophenyl group, and the other two are unsubstituted phenyl groups.

Figure 1: Molecular structure of this compound with atom numbering.

Due to the substitution pattern, the two unsubstituted phenyl groups are chemically equivalent. This equivalence significantly simplifies the expected NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) will contain all the proton signals for this molecule. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.[1]

Signal Assignments and Multiplicities:

-

Protons on the two equivalent phenyl groups: These ten protons will give rise to three signals with an integration ratio of 4:4:2.

-

H-ortho (H8, H12, H14, H18): These protons are closest to the central ring and will likely appear as a doublet of doublets or a multiplet.

-

H-meta (H9, H11, H15, H17): These protons will couple to the ortho and para protons, likely resulting in a triplet or multiplet.

-

H-para (H10, H16): These protons will be the furthest from the central ring and will likely appear as a triplet.

-

-

Protons on the central benzene ring: These three protons will give rise to two signals with an integration ratio of 2:1.

-

H2 and H6: These two protons are chemically equivalent and will appear as a doublet due to coupling with H4.

-

H4: This proton will appear as a triplet due to coupling with the two equivalent protons H2 and H6.

-

-

Protons on the 3-bromophenyl group: These four protons are all chemically unique and will each give rise to a distinct signal.

-

H2': This proton is ortho to the point of attachment to the central ring and will likely be a singlet or a narrow triplet due to small meta couplings.

-

H4': This proton is para to the point of attachment and will likely appear as a triplet.

-

H5': This proton is meta to the bromine and will likely be a doublet of doublets.

-

H6': This proton is ortho to the point of attachment and will likely appear as a doublet of doublets.

-

The bromine atom is an electron-withdrawing group through induction but a weak deactivator overall due to resonance effects. This will cause protons ortho and para to the bromine to be shifted slightly downfield.[2][3][4]

Predicted ¹H NMR Data Summary

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ortho (Phenyl) | 7.60 - 7.70 | m | - | 4H |

| H-meta (Phenyl) | 7.40 - 7.50 | t | ~7.6 | 4H |

| H-para (Phenyl) | 7.30 - 7.40 | t | ~7.4 | 2H |

| H2, H6 (Central) | 7.50 - 7.60 | d | ~1.5 (meta) | 2H |

| H4 (Central) | 7.45 - 7.55 | t | ~1.5 (meta) | 1H |

| H2' (Bromophenyl) | 7.75 - 7.85 | t | ~1.8 (meta) | 1H |

| H6' (Bromophenyl) | 7.65 - 7.75 | dd | J(ortho) ~7.9, J(meta) ~1.5 | 1H |

| H4' (Bromophenyl) | 7.55 - 7.65 | t | ~7.9 | 1H |

| H5' (Bromophenyl) | 7.35 - 7.45 | ddd | J(ortho) ~7.9, J(meta) ~1.8, J(para) ~0.5 | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range.[1]

Signal Assignments:

-

Quaternary Carbons: There will be five signals for the quaternary carbons (C1, C3, C5, C7, C13, and C1'). The carbon attached to the bromine (C3') will be significantly shifted upfield due to the heavy atom effect.

-

Protonated Carbons:

-

Equivalent Phenyl Groups: Three signals for the ortho, meta, and para carbons.

-

Central Ring: Two signals for C2/C6 and C4.

-

3-Bromophenyl Group: Four distinct signals for the protonated carbons.

-

The electronegativity of the bromine atom will deshield the carbon it is directly attached to, but relativistic effects can lead to a net shielding.[5]

Predicted ¹³C NMR Data Summary

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C1' (ipso-Bromophenyl) | 142 - 144 |

| C1, C3, C5 (ipso-Central) | 140 - 142 |

| C7, C13 (ipso-Phenyl) | 139 - 141 |

| C-H (Aromatic) | 125 - 132 |

| C2', C4', C5', C6' (Bromophenyl) | 128 - 135 |

| C2, C6, C4 (Central) | 125 - 129 |

| C-ortho, C-meta, C-para (Phenyl) | 127 - 130 |

| C3' (C-Br) | 121 - 123 |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, a rigorous experimental approach is necessary.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

3. ¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Processing: Apply a small line broadening (e.g., 0.3 Hz) using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

4. ¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

5. 2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the Isomeric Maze: A Technical Guide to the IUPAC Nomenclature of C18H13Br Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise identification of chemical structures is a cornerstone of scientific research, particularly in the fields of medicinal chemistry and materials science. The molecular formula C18H13Br represents a multitude of aromatic isomers, each with potentially distinct physicochemical properties, biological activities, and toxicological profiles. An unambiguous naming system is therefore not merely a matter of convention but a critical necessity for accurate communication, reproducibility of research, and regulatory compliance. This in-depth technical guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the primary aromatic isomers of C18H13Br, focusing on the derivatives of fused-ring polycyclic aromatic hydrocarbons (PAHs). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently name and differentiate these complex molecules.

Introduction: The Significance of Isomer-Specific Nomenclature

In drug discovery and development, the spatial arrangement of atoms in a molecule is paramount. Different isomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] For instance, one isomer might be a potent therapeutic agent, while another could be inactive or even harmful. This underscores the critical importance of a naming system that can uniquely identify each isomer. The C18H13Br aromatic compounds are derivatives of C18H14 parent hydrocarbons, which include several polycyclic aromatic hydrocarbons (PAHs) with four fused rings. The position of the single bromine substituent on the aromatic framework gives rise to a variety of positional isomers, each a distinct chemical entity.

The IUPAC nomenclature for organic chemistry provides a systematic and unambiguous set of rules for naming compounds, ensuring that a given name corresponds to a single, unique structure.[2] For complex polycyclic systems, these rules involve identifying the parent hydrocarbon, correctly numbering its atoms, and then indicating the position and identity of any substituents.

The Parent Aromatic Hydrocarbons: C18H14 Isomers

The foundation for naming C18H13Br isomers lies in identifying the parent C18H14 aromatic hydrocarbon. While several structures exist for this formula, this guide will focus on the most common fused-ring systems: Chrysene, Triphenylene, and Benz[a]anthracene.

-

Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings in a phenanthrene-like arrangement.[3]

-

Triphenylene: A highly symmetric, planar PAH also consisting of four fused benzene rings.[4]

-

Benz[a]anthracene: An angularly fused PAH with four benzene rings.[5]

The structural differences between these parent PAHs lead to different numbers of unique positions for substitution, and therefore, a different number of possible C18H13Br isomers.

The Cornerstone of Nomenclature: IUPAC Numbering of Parent PAHs

The correct assignment of IUPAC names to substituted PAHs is critically dependent on the standardized numbering of the carbon atoms in the parent ring system. The general principle is to orient the fused rings in a specific way and then number the carbons in a clockwise direction, starting from the uppermost ring on the right.

Numbering of Chrysene

Chrysene has a C2h symmetry. Due to this symmetry, there are six unique positions for monosubstitution. The IUPAC numbering for chrysene is as follows:

Based on this numbering, the six possible monobrominated isomers of chrysene are:

-

1-Bromochrysene

-

2-Bromochrysene

-

3-Bromochrysene

-

4-Bromochrysene

-

5-Bromochrysene

-

6-Bromochrysene

Numbering of Triphenylene

Triphenylene possesses a high degree of symmetry (D3h). This symmetry significantly reduces the number of unique substitution positions. There are only two distinct positions for monosubstitution on the triphenylene core. The IUPAC numbering is as follows:

The two possible monobrominated isomers of triphenylene are:

-

1-Bromotriphenylene

-

2-Bromotriphenylene

Numbering of Benz[a]anthracene

Benz[a]anthracene has lower symmetry than chrysene and triphenylene, resulting in a larger number of unique positions for monosubstitution. There are twelve possible locations for a single bromine substituent. The IUPAC numbering for benz[a]anthracene is as follows:

![IUPAC Numbering of Benz[a]anthracene](https://upload.wikimedia.org/wikipedia/commons/thumb/c/c4/Benz-_a-_anthracene-numbered.svg/300px-Benz-_a-_anthracene-numbered.svg.png)

The twelve possible monobrominated isomers of benz[a]anthracene are:

-

1-Bromobenz[a]anthracene

-

2-Bromobenz[a]anthracene

-

3-Bromobenz[a]anthracene

-

4-Bromobenz[a]anthracene

-

5-Bromobenz[a]anthracene

-

6-Bromobenz[a]anthracene

-

7-Bromobenz[a]anthracene

-

8-Bromobenz[a]anthracene

-

9-Bromobenz[a]anthracene

-

10-Bromobenz[a]anthracene

-

11-Bromobenz[a]anthracene

-

12-Bromobenz[a]anthracene

Summary of Monobrominated Isomers of C18H13Br

The following table summarizes the possible monobrominated isomers for each of the three parent C18H14 PAHs.

| Parent PAH | Molecular Formula | Number of Unique Monobromo Isomers | IUPAC Names of C18H13Br Isomers |

| Chrysene | C18H12 | 6 | 1-Bromochrysene, 2-Bromochrysene, 3-Bromochrysene, 4-Bromochrysene, 5-Bromochrysene, 6-Bromochrysene |

| Triphenylene | C18H12 | 2 | 1-Bromotriphenylene, 2-Bromotriphenylene |

| Benz[a]anthracene | C18H12 | 12 | 1-Bromobenz[a]anthracene, 2-Bromobenz[a]anthracene, 3-Bromobenz[a]anthracene, 4-Bromobenz[a]anthracene, 5-Bromobenz[a]anthracene, 6-Bromobenz[a]anthracene, 7-Bromobenz[a]anthracene, 8-Bromobenz[a]anthracene, 9-Bromobenz[a]anthracene, 10-Bromobenz[a]anthracene, 11-Bromobenz[a]anthracene, 12-Bromobenz[a]anthracene |

Logical Workflow for IUPAC Nomenclature of Substituted PAHs

The process of determining the correct IUPAC name for a substituted PAH like a C18H13Br isomer follows a logical sequence. This workflow ensures a systematic and accurate approach to naming these complex molecules.

Experimental Protocol: Characterization of a C18H13Br Isomer

The synthesis of a specific C18H13Br isomer would typically involve the direct bromination of the parent PAH or a multi-step synthesis from smaller precursors. Once synthesized, rigorous characterization is essential to confirm the identity and purity of the target isomer.

Objective: To confirm the structure and purity of a synthesized batch of 6-Bromochrysene.

Methodology:

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS).

-

Procedure: A sample of the synthesized compound is analyzed by HRMS to determine its exact mass.

-

Expected Result: The measured mass should correspond to the calculated exact mass of C18H13Br, confirming the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: 1H NMR and 13C NMR spectroscopy.

-

Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3) and analyzed.

-

Expected Result: The 1H NMR spectrum should show a unique set of signals in the aromatic region, with chemical shifts and coupling patterns consistent with the substitution pattern of 6-Bromochrysene. The 13C NMR spectrum will show the expected number of distinct carbon signals for the C2h symmetric structure.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Procedure: A small amount of the sample is analyzed to obtain its infrared spectrum.

-

Expected Result: The spectrum should display characteristic absorption bands for aromatic C-H stretching and bending, as well as a C-Br stretching frequency, providing further evidence of the compound's structure.

-

-

Melting Point Analysis:

-

Procedure: The melting point of the synthesized compound is determined and compared to the literature value for 6-Bromochrysene.

-

Expected Result: A sharp melting point close to the reported value is indicative of high purity.

-

Conclusion: The Imperative of Precision in Chemical Nomenclature

The accurate naming of chemical compounds is a fundamental prerequisite for advancing chemical sciences. For a class of compounds as numerous and diverse as the C18H13Br aromatic isomers, a systematic approach to nomenclature is indispensable. By adhering to the principles of IUPAC nomenclature, researchers can ensure clarity, avoid ambiguity, and facilitate the global exchange of scientific information. This guide provides a foundational framework for understanding and applying these principles to the monobrominated derivatives of chrysene, triphenylene, and benz[a]anthracene, thereby empowering scientists in their research and development endeavors.

References

-

Wikipedia. (2023). Triphenylene. Retrieved from [Link]

-

NIST. (n.d.). Chrysene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Triphenylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benz[a]anthracene. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Triphenylene. Retrieved from [Link]

- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. Journal of Applied and Basic Medical Research, 3(1), 16-18.

-

PubChem. (n.d.). Benz(a)anthracene. Retrieved from [Link]

-

Wikipedia. (2023). Chrysene. Retrieved from [Link]

-

PubChem. (n.d.). Chrysene. Retrieved from [Link]

-

Wikipedia. (2023). Benz[a]anthracene. Retrieved from [Link]

-

ResearchGate. (2017). A modified route to unsymmetrically substituted triphenylenes, new functionalised derivatives and twins, and the smallest reported triphenylene mesogen. Retrieved from [Link]

-

chemeurope.com. (n.d.). Chrysene. Retrieved from [Link]

-

WebQC.org. (n.d.). Chrysene (C18H12) properties. Retrieved from [Link]

-

PubMed. (1988). Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides. Retrieved from [Link]

-

PubChem. (n.d.). Chrysene. Retrieved from [Link]

-

ResearchGate. (2013). The synthesis of unsymmetrically substituted triphenylenes through controlled construction of the core and subsequent aromatic substitution reactions – a perspective and update. Retrieved from [Link]

-

YouTube. (2021). How Do You Name Polycyclic Aromatic Compounds?. Retrieved from [Link]

-

Beilstein Journals. (2017). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benz[a]anthracene - Substance Details. Retrieved from [Link]

-

ResearchGate. (2021). A review of chlorinated/brominated polycyclic aromatic hydrocarbons in the environment and human: Sources, analysis methods and pollution characteristics. Retrieved from [Link]

-

SpringerLink. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Retrieved from [Link]

-

Algor Cards. (n.d.). Benz[a]anthracene: Structure, Properties, and Applications. Retrieved from [Link]

-

ACS Publications. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Retrieved from [Link]

-

J-STAGE. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-Column Infusion of Dopant. Retrieved from [Link]

-

PubChem. (n.d.). Benz(a)anthracene-7,12-dione. Retrieved from [Link]

-

American Institute of Physics. (2011). Aromaticity Variation in BN Substituted Triphenylene: A Theoretical Study. Retrieved from [Link]

-

ResearchGate. (2018). Substituent Effects in Scholl‐Type Reactions of 1,2‐Terphenyls to Triphenylenes. Retrieved from [Link]

-

PubMed Central. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(c)chrysene. Retrieved from [Link]

-

PubChem. (n.d.). 7-(Bromomethyl)benz(a)anthracene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Bromophenyl)triphenylene. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Chrysene-Based Nanographenes by a Successive APEX Reaction. Retrieved from [Link]

-

MDPI. (2019). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Electrophilic Aromatic Substitution in Anthracene. Retrieved from [Link]

-

Quora. (2020). Why does anthracene preferably give electrophilic substitution reaction at 9,10-position? Explain by giving reaction and mechanism. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Triphenylene Derivatives in Advanced Organic Synthesis: A Guide to Key Intermediates. Retrieved from [Link]

-

PubChem. (n.d.). 1,7-Bis(4-bromophenyl)triphenylene. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Bromination Regiochemistry of 4-Phenyl-2,7-dichloro-2H-chryseno-[6,5-e][4][6]phosphinine 2-Oxide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benz[a]anthracene – Knowledge and References. Retrieved from [Link]

-

PubMed. (1993). Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives. Retrieved from [Link]

Sources

Introduction: The Structural and Functional Significance of Triarylbenzenes

An In-Depth Technical Guide to the Characterization of Substituted Triarylbenzenes

Substituted 1,3,5-triarylbenzenes represent a class of C3-symmetric molecules that have garnered significant interest across various scientific disciplines. Their rigid, propeller-like, and highly conjugated structures make them exceptional building blocks in materials science for creating organic light-emitting diodes (OLEDs), conducting polymers, and dendrimers. In drug development, the triarylbenzene scaffold serves as a versatile core for designing inhibitors and therapeutic agents.

The precise function of a substituted triarylbenzene is intrinsically linked to its three-dimensional structure and the nature of its peripheral substituents. These substituents—whether electron-donating or electron-withdrawing—govern the molecule's electronic properties, thermal stability, and solubility. Consequently, a rigorous and multi-faceted characterization approach is not merely procedural; it is fundamental to establishing the structure-property relationships that underpin innovation.

This guide provides an in-depth exploration of the essential analytical techniques required to comprehensively characterize substituted triarylbenzenes, moving from foundational structural elucidation to the analysis of key physicochemical properties. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

I. Foundational Structural Elucidation

The first and most critical step in characterizing a novel substituted triarylbenzene is the unambiguous determination of its chemical structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For triarylbenzenes, both ¹H and ¹³C NMR provide invaluable information about the molecular symmetry and the chemical environment of each atom.

Expertise in Practice: The choice of NMR solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve many organic compounds. However, for molecules with lower solubility or those that aggregate, deuterated dimethyl sulfoxide (DMSO-d₆) may be required[1][2]. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm[2].

1. ¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides a detailed picture of the hydrogen atoms in the molecule. In a symmetrically substituted 1,3,5-triarylbenzene, the proton signals offer clear, diagnostic patterns.

-

Central Ring Protons: The protons on the central benzene ring typically appear as a singlet in the aromatic region. For the parent 1,3,5-triphenylbenzene, this signal is found around δ 7.78 ppm[3].

-

Peripheral Aryl Protons: The protons on the outer aryl rings will show splitting patterns (e.g., doublets, triplets, multiplets) that depend on the substitution pattern (ortho, meta, para) and the nature of the substituent[2][4]. For example, a para-substituted ring will often show two distinct doublets[4].

-

Substituent Protons: Protons on the substituent groups (e.g., the methyl protons of a tolyl group) will appear in their characteristic chemical shift regions. For instance, the methyl protons in 1,3,5-tris(4-methylphenyl)benzene appear as a singlet around δ 2.43 ppm[2].

2. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton and Symmetry

¹³C NMR spectroscopy is particularly powerful for confirming the overall symmetry of the molecule. The number of unique carbon signals directly corresponds to the number of chemically non-equivalent carbon atoms.

-

Symmetry as a Diagnostic Tool: A perfectly C3-symmetric 1,3,5-triarylbenzene will show a reduced number of signals compared to the total number of carbons in the molecule. For example, the parent 1,3,5-triphenylbenzene, which has 24 total carbon atoms, displays only six distinct signals in its ¹³C NMR spectrum, confirming its high symmetry[5][6].

-

Chemical Shifts: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

-

The quaternary carbons of the central ring and the carbons where the peripheral rings are attached typically appear between δ 140-143 ppm[2][3].

-

The effect of substituents on the chemical shifts of the benzene ring carbons is well-documented and can be used to confirm the substitution pattern[7][8].

-

Protocol 1: Standard NMR Sample Preparation and Analysis

-

Sample Preparation: Weigh approximately 5-10 mg of the purified triarylbenzene sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS as an internal standard[2].

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. If necessary, use mild heating or sonication.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Standard experiments are typically run on a 400 or 500 MHz instrument[2][3].

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

| Compound | Solvent | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | Reference |

| 1,3,5-Triphenylbenzene | CDCl₃ | 7.78 (s, 3H, central ring), 7.70 (m, 6H), 7.48 (m, 6H), 7.39 (m, 3H) | 142.3, 141.1, 128.8, 127.5, 127.3, 125.1 | [3] |

| 1,3,5-Tris(4-methylphenyl)benzene | CDCl₃ | 7.74 (s, 3H), 7.60 (d, 6H), 7.29 (d, 6H), 2.43 (s, 9H, CH₃) | 142.3, 138.5, 137.4, 129.6, 127.3, 124.7, 21.2 | [2] |

| 1,3,5-Tris(4-methoxyphenyl)benzene | CDCl₃ | 7.57 (d, 6H), 7.32 (s, 3H), 6.99 (d, 6H), 3.86 (s, 9H, OCH₃) | 159.2, 141.4, 134.0, 128.3, 122.7, 114.2, 55.4 | [2] |

| 1,3,5-Tris(4-chlorophenyl)benzene | CDCl₃ | 7.67 (s, 3H), 7.59 (d, 6H), 7.44 (d, 6H) | 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 | [4] |

| Table 1: Representative ¹H and ¹³C NMR data for selected 1,3,5-substituted triarylbenzenes. |

B. Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Expertise in Practice: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization method that often provides valuable fragmentation data, while Electrospray Ionization (ESI) is a softer technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M]⁺) with minimal fragmentation, which is often preferred for initial molecular weight confirmation[3]. For complex mixtures or to separate isomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed[9][10].

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a high-purity solvent that is compatible with the ionization source (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Method Development:

-

Select an appropriate ionization mode (e.g., ESI or EI).

-

Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

-

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or through an LC or GC system. Acquire data in full scan mode over a mass range that includes the expected molecular weight of the target compound.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

-

Compare the measured accurate mass to the theoretical mass calculated from the expected molecular formula. A mass error of less than 5 ppm is typically considered confirmation of the elemental composition.

-

II. Analysis of Physicochemical Properties

Beyond the basic molecular structure, the functional properties of triarylbenzenes are dictated by their interaction with light and their response to heat. These are probed using optical spectroscopy and thermal analysis.

A. Optical Spectroscopy: Probing Electronic Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of these highly conjugated molecules[11]. The position and intensity of absorption and emission bands are highly sensitive to the electronic nature of the substituents on the aryl rings[12].

Expertise in Practice: The choice of solvent can influence the spectral properties due to solvatochromic effects. It is common practice to record spectra in a non-polar solvent (like toluene) and a polar solvent (like chloroform or DMSO) to assess these effects[13][14].

-

UV-Vis Absorption: Measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to an excited state. Electron-donating groups (e.g., -OCH₃) tend to cause a red-shift (to longer wavelengths) in the maximum absorption wavelength (λ_max_), while electron-withdrawing groups can cause a blue-shift[15].

-

Fluorescence Spectroscopy: Characterizes the light emitted by the molecule as it relaxes from an excited state back to the ground state. Key parameters include the maximum emission wavelength (λ_em_) and the quantum yield.

Protocol 3: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1.0 x 10⁻⁵ M) in a spectroscopic-grade solvent (e.g., CHCl₃ or toluene) using a calibrated volumetric flask[16].

-

UV-Vis Measurement:

-

Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λ_max_).

-

-

Fluorescence Measurement:

-

Excite the sample at its λ_max_ determined from the UV-Vis spectrum.

-

Record the emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region.

-

Identify the wavelength of maximum emission (λ_em_).

-

B. Thermal Analysis: Assessing Stability and Phase Behavior

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the suitability of triarylbenzenes for applications in materials science, where thermal stability is paramount[17].

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides the decomposition temperature (T_d), which is a key indicator of thermal stability.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature[18]. DSC is used to determine key thermal transitions such as the melting point (T_m_) and the glass transition temperature (T_g_) for amorphous materials[17].

Protocol 4: TGA and DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 3-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

Place the pan in the instrument furnace.

-

Program the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow)[19].

-

-

Data Acquisition: Run the temperature program and record the mass loss (for TGA) or heat flow (for DSC) as a function of temperature.

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition or the temperature at which 5% mass loss occurs (T_d5_).

-

DSC: Identify the peak maximum of an endotherm to determine the melting point (T_m_) or the midpoint of a step change in the baseline for the glass transition temperature (T_g_)[20].

-

III. Integrated Characterization Workflow

A comprehensive and trustworthy characterization of a substituted triarylbenzene is not achieved by a single technique but by the logical integration of data from multiple analyses. The workflow diagram below illustrates how these techniques are synergistically employed to build a complete profile of the molecule.

Caption: Integrated workflow for the comprehensive characterization of substituted triarylbenzenes.

This workflow demonstrates a self-validating system. For instance, the molecular formula determined by HRMS must be consistent with the structure proposed from the detailed analysis of ¹H and ¹³C NMR spectra. Similarly, observed changes in optical properties should be rationally explained by the electronic nature of the substituents identified in the structural elucidation phase.

Caption: Relationship between substituent nature and optical properties.

Conclusion

The characterization of substituted triarylbenzenes is a systematic process that relies on the thoughtful application and integration of multiple analytical techniques. From the foundational confirmation of molecular structure and weight using NMR and MS, to the nuanced investigation of electronic and thermal properties with optical spectroscopy and thermal analysis, each step provides a critical piece of the puzzle. By following the robust protocols and logical workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and key performance-related characteristics of these versatile and important molecules, paving the way for their successful application in next-generation materials and therapeutics.

References

- Synthesis of Functionalized Triphenylenes via a Traceless Directing Group Strategy. (2018). Organic Letters, 20(6), 1491-1495.

- Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation. (n.d.). MDPI.

- Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. (n.d.). Supporting Information.

- Pomarico, G., et al. (2013). Synthesis and characterization of functionalized meso-triaryltetrabenzocorroles. Inorganic Chemistry, 52(15), 8834-44.

- PTSA-Catalyzed Green Synthesis of 1,3,5-Triarylbenzene under Solvent-Free Conditions. (n.d.). Supplementary Material (ESI) for Green Chemistry.

- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.). Supporting Information.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. (n.d.).

- ¹H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are... (n.d.). ResearchGate.

- Synthesis of Symmetric 1,3,5-Triarylbenzenes. (n.d.). ResearchGate.

- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate.

- UV/vis absorption (solid lines) and fluorescence spectra (dashed lines)... (n.d.). ResearchGate.

- (a) UV–vis absorption and (b) fluorescence spectra for 3a‐3e in... (n.d.). ResearchGate.

- Synthesis and characterization of 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole functionalized tetraaryloxy perylene bisimide and metal-directed self-assembly. (2005). Journal of Organic Chemistry, 70(24), 9686-92.

- UV/vis (A) and fluorescence spectra ((B) λexc at abs. maxima;... (n.d.). ResearchGate.

- Thermal Analysis DSC and TGA. (2020). NanoBusiness.

- Effect of substitution position of aryl groups on the thermal back reactivity of aza-diarylethene photoswitches and prediction by density functional theory. (2025). Beilstein Journal of Organic Chemistry, 21, 242–252.

- Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and x-ray crystallographic methods. (2023). University of Tasmania - Figshare.

- NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Thermal studies: (a) TGA and (b) DSC of the samples. (n.d.). ResearchGate.

- Summary of C13-NMR Interpretation. (n.d.).

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.

- (a) UV-vis absorption and (b) fluorescence (λex = 477 nm) spectral... (n.d.). ResearchGate.

- Garbacz, P., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceuticals, 16(6), 793.

- PTSA-catalyzed green synthesis of 1,3,5-triarylbenzene under solvent-free conditions. (n.d.). Royal Society of Chemistry.

- Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. (2023). ChemRxiv. Cambridge Open Engage.

- Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. (n.d.). MDPI.

- Synthesis and properties of sulfur-functionalized triarylmethylium, acridinium and triangulenium dyes. (2019). Beilstein Journals.

- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI.

- HQT-1/2/3/4 Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). Henven.

- PTSA-catalyzed green synthesis of 1,3,5-triarylbenzene under solvent-free conditions. (2010). Green Chemistry.

- ChemInform Abstract: PTSA-Catalyzed Green Synthesis of 1,3,5-Triarylbenzene under Solvent-Free Conditions. (n.d.). ResearchGate.

- Triple three-dimensional MS/MS spectrum facilitates quantitative ginsenosides-targeted sub-metabolome characterization in notoginseng. (n.d.). National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Item - Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and x-ray crystallographic methods - University of Tasmania - Figshare [figshare.utas.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and characterization of 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole functionalized tetraaryloxy perylene bisimide and metal-directed self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis and properties of sulfur-functionalized triarylmethylium, acridinium and triangulenium dyes [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Analysis DSC and TGA | NanoBusiness [nanobusiness.com.br]

- 18. tainstruments.com [tainstruments.com]

- 19. mdpi.com [mdpi.com]

- 20. Henven | Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis [cn-henven.com]

Literature review on brominated terphenyl compounds

An In-Depth Technical Guide to Brominated Terphenyl Compounds

Introduction to Brominated Terphenyls

Brominated terphenyls are a class of aromatic organic compounds characterized by a terphenyl backbone (three connected benzene rings) where one or more hydrogen atoms have been replaced by bromine. The terphenyl core can exist as one of three isomers—ortho (o), meta (m), or para (p)—which, combined with varying degrees and positions of bromination, gives rise to a wide array of distinct chemical entities.

Historically, the broader class of brominated aromatic compounds, including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), gained widespread use as brominated flame retardants (BFRs).[1][2][3] These additives are physically blended into polymers used in electronics, textiles, and furniture to inhibit combustion by scavenging free radicals in the gas phase during a fire.[3] While effective, concerns over the environmental persistence, bioaccumulation, and toxicity of legacy BFRs have led to restrictions and a shift towards novel BFRs (NBFRs), a category where some brominated terphenyls may be considered.[4][5]

Beyond flame retardancy, brominated terphenyls are highly valuable intermediates in organic synthesis. The bromine atom serves as a reactive handle, enabling the construction of complex, extended π-conjugated systems through various cross-coupling reactions.[6] This has made them critical building blocks for advanced materials, particularly in the fields of organic light-emitting diodes (OLEDs) and liquid crystals.[6][7] For instance, 4-bromo-p-terphenyl is a key precursor for synthesizing host and emitter molecules in OLED devices, contributing to brighter and more energy-efficient displays.[6]

This guide provides a comprehensive technical overview of brominated terphenyl compounds, covering their synthesis, applications, analytical detection, and the critical aspects of their environmental fate and toxicology.

Caption: Core isomers of the terphenyl backbone.

Synthesis and Chemical Properties

The synthesis of brominated terphenyls can be broadly categorized into two primary approaches: direct bromination of a pre-existing terphenyl core and the construction of the brominated terphenyl skeleton via cross-coupling reactions. The choice of method depends on the desired isomer and degree of substitution.

Direct Bromination

Direct bromination involves treating the parent terphenyl (o-, m-, or p-) with a brominating agent, such as elemental bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This electrophilic aromatic substitution reaction is generally difficult to control, often yielding a mixture of polybrominated products with varying substitution patterns. The specific isomers formed are directed by the existing phenyl substituents. For example, the bromination of commercially available p-terphenyl is a common route to produce 4-bromo-p-terphenyl.[7]

Cross-Coupling Methodologies

For greater regiochemical control, metal-catalyzed cross-coupling reactions are the most efficient and widely used methods.[8] These strategies involve coupling smaller halogenated aromatic precursors.

-

Suzuki Coupling: This versatile reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. It is highly effective for creating C-C bonds to form the terphenyl framework. For instance, symmetrical terphenyls can be synthesized by reacting phenyl-1,4-diboronic acid with aryl halides.[8]

-

Wittig Reaction and Diels-Alder Cycloaddition: A multi-step approach can provide access to specific, laterally substituted brominated terphenyls. One patented method describes the preparation of 4-bromo-3'-methyl-p-terphenyl, a liquid crystal intermediate.[7] This process involves an initial Wittig reaction to form a phosphonate, followed by subsequent steps leading to a Diels-Alder condensation.[7] This highlights the use of classic organic reactions to build complex aromatic systems that are not easily accessible through direct halogenation.

Caption: Suzuki coupling for controlled synthesis.

Experimental Protocol: Synthesis of 4-bromo-p-terphenyl via Direct Bromination

This protocol is a representative example based on the general principles of electrophilic aromatic bromination.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), suspend p-terphenyl (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq) to the suspension.

-

Bromine Addition: Slowly add a solution of elemental bromine (Br₂) (1.0-1.1 eq) in the same solvent to the stirred suspension via the dropping funnel at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the reddish-brown color of the bromine disappears. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure 4-bromo-p-terphenyl.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Applications

The utility of brominated terphenyls stems from both their inherent properties as flame retardants and their role as versatile chemical intermediates.

-

Flame Retardants: As part of the broader BFR class, brominated terphenyls can be used as additive flame retardants in various polymers.[2][9] The bromine atoms are released as radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase.[3] However, specific data on the commercial use of brominated terphenyls as flame retardants is less prevalent compared to high-production volume BFRs like PBDEs and TBBPA.[1][9]

-

OLED Intermediates: The robust aromatic structure and the reactive bromine site make compounds like 4-bromo-p-terphenyl ideal for synthesizing the complex conjugated molecules required for OLED layers.[6] They are incorporated into host materials and emitters to optimize electronic properties, leading to enhanced device efficiency and color purity.[6]

-

Liquid Crystal Precursors: Specific substituted brominated terphenyls are crucial for the synthesis of liquid crystal materials.[7] For example, 4''-n-pentyl-4-cyano-p-terphenyl, a widely used liquid crystal component, can be synthesized from a brominated terphenyl precursor through steps like Friedel-Crafts acylation and cyanation.[7]

-

Organic Synthesis Building Blocks: The C-Br bond in brominated terphenyls is a key functional group for further chemical transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows chemists to build larger, more complex molecular architectures for research in materials science and pharmaceuticals.[6]

Analytical Methodologies

The detection and quantification of brominated terphenyls, especially at trace levels in environmental and biological samples, require sophisticated analytical methods. These are often similar to the methods developed for other BFRs like PBDEs.[10][11][12]

Sample Preparation and Extraction

Effective extraction and cleanup are critical to remove interfering substances from the sample matrix.

-

Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet extraction are commonly used for solid samples like sediment, soil, and dust.[10][11] Solvents are typically non-polar or semi-polar, such as hexane, dichloromethane, or mixtures thereof.

-

Cleanup: A multi-step cleanup is often necessary. Gel Permeation Chromatography (GPC) is used to remove large macromolecules like lipids. This is often followed by Solid-Phase Extraction (SPE) using cartridges with materials like silica or Florisil to separate the target analytes from other co-extracted compounds.[10]

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for analyzing BFRs.[11] Due to the high electron affinity of bromine, Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective ionization mode for detecting brominated compounds.[10][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile brominated compounds, LC coupled with tandem mass spectrometry (LC-MS/MS) is an alternative.[11]

Caption: General workflow for environmental sample analysis.

Experimental Protocol: Analysis of Brominated Compounds in Sediments

This protocol is adapted from established methods for analyzing novel BFRs in environmental matrices.[10]

-

Sample Preparation: Freeze-dry the sediment sample, sieve to remove large debris, and homogenize. Spike the sample with a known amount of an appropriate internal standard (e.g., a ¹³C-labeled analog).

-

Extraction: Extract the sample using Pressurized Liquid Extraction (PLE) with a mixture of hexane and dichloromethane.

-

Cleanup Step 1 (GPC): Concentrate the extract and subject it to Gel Permeation Chromatography (GPC) to remove high-molecular-weight interferences.

-

Cleanup Step 2 (SPE): Further purify the GPC fraction using a multi-layer silica gel column or a series of SPE cartridges (e.g., Oasis™ HLB followed by silica). Elute the target compounds with an appropriate solvent mixture.

-

Final Concentration: Concentrate the final cleaned extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen. Add a recovery standard.

-

GC-MS Analysis: Inject an aliquot of the final extract into a GC-MS system operating in Electron Capture Negative Ionization (ECNI) mode. Monitor for the characteristic bromine isotope patterns of the target ions.

-

Quantification: Quantify the native brominated terphenyls by comparing their peak areas to the internal standards, correcting for recovery using the recovery standard.

Environmental Fate and Toxicology

Like many halogenated organic compounds, brominated terphenyls are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity.[14]

Environmental Fate

-

Persistence and Partitioning: Studies on novel BFRs indicate they are often environmentally persistent.[13] Once released, their hydrophobic nature causes them to partition from water into sediment and particulate matter.[13] Median dissipation times (DT₅₀) in sediment can be greater than 100 days for some NBFRs, indicating significant persistence.[13]

-

Degradation: The primary degradation pathway for many BFRs in the environment is photodegradation, which involves the breaking of C-Br bonds by sunlight.[4][5] This can lead to the formation of less-brominated, and sometimes more toxic, degradation products.[14][15] Biodegradation can also occur, but it is generally a slow process for highly brominated compounds.[4][5]

Toxicology

While specific toxicological data for brominated terphenyls is limited, the effects can be inferred from the broader class of BFRs and PBBs.[1][16]

-

Modes of Action: The primary toxicological concerns for BFRs include endocrine disruption, genotoxicity, and behavioral modification.[4][5] Many BFRs are known to interfere with thyroid hormone regulation.[1][16]

-

Bioaccumulation: Due to their lipophilicity (high octanol-water partition coefficient), BFRs tend to bioaccumulate in the fatty tissues of organisms and can biomagnify up the food chain.[4]

-

Toxicity Values: Toxicity assays on some NBFRs have shown high toxicity to aquatic organisms like Daphnia magna, with LC₅₀ (lethal concentration for 50% of the population) values significantly lower than those of legacy PBDEs, indicating potent effects even at very low concentrations.[4]

Table 1: Comparison of Physicochemical Properties and Concerns for Halogenated Aromatics

| Property | Polybrominated Biphenyls (PBBs) | Polybrominated Diphenyl Ethers (PBDEs) | Brominated Terphenyls (Anticipated) |

| Structure | Two brominated phenyl rings | Two brominated phenyl rings linked by oxygen | Three brominated phenyl rings |

| Primary Use | Flame Retardants (largely phased out) | Flame Retardants (some restricted) | Flame Retardants, Synthesis Intermediates |

| Log Kₒw | High (hydrophobic) | High (hydrophobic) | High to Very High (hydrophobic) |

| Persistence | High | High | Expected to be High |

| Bioaccumulation | Yes | Yes | Expected |

| Primary Toxic Concern | Carcinogenicity, Endocrine Disruption[1] | Neurodevelopmental Toxicity, Endocrine Disruption[1][16] | Endocrine Disruption, Genotoxicity (by analogy)[4][5] |

Future Perspectives and Research Gaps

The study of brominated terphenyls sits at the intersection of materials science and environmental toxicology. While their utility in creating advanced materials is clear, their structural similarity to persistent organic pollutants (POPs) necessitates a cautious approach.

The primary research gap is the lack of comprehensive environmental occurrence and toxicological data for specific brominated terphenyl isomers. As the use of NBFRs continues, it is crucial to:

-

Develop and validate analytical standards for various brominated terphenyls to enable accurate environmental monitoring.

-

Conduct thorough toxicological studies to understand their specific modes of action, potential for endocrine disruption, and long-term health effects.

-

Investigate their environmental fate, including degradation pathways and the formation of potentially harmful metabolites.

This knowledge is essential for conducting accurate risk assessments and ensuring that the development of new materials does not lead to unforeseen environmental consequences.[5] The goal is to guide the synthesis of functional and safe molecules, applying principles of green chemistry to minimize persistence and toxicity while retaining desired material properties.

References

-

Guerra, P., Alaee, M., Eljarrat, E., Barceló, D. (2013). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry, 32(4), 795-802. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. [Link]

- Google Patents. (1980).

-

Allen, C. F. H., & Pingert, F. P. (1942). The Chemistry of o-Terphenyl. II. Derivatives Prepared from the Hydrocarbon. Journal of the American Chemical Society, 64(11), 2639–2643. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. [Link]

-

PubChem. 4-Bromo-p-terphenyl. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of Terphenyls | Request PDF. [Link]

-

Xiong, J., Sun, Y., & Zhang, A. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(22), 13005-13022. [Link]

-

Xiong, J., Sun, Y., Zhang, A., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(22), 13005-13022. [Link]

-

Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 27(2-3), 217-231. [Link]

-

Alaee, M., Arias, P., Sjödin, A., & Bergman, Å. (2003). An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release. Environment International, 29(6), 683-689. [Link]

-

de la Cal, A., Eljarrat, E., & Barceló, D. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Analytical and Bioanalytical Chemistry, 399(8), 2821-2831. [Link]

-

Hatakeyama, S., et al. (2007). Synthesis and properties of B,N-bridged p-terphenyls. Chemical Communications, (27), 2850-2852. [Link]

-

Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 27(2-3), 217-231. [Link]

-

Hardy, M. L. (2002). The toxicology of the three commercial polybrominated diphenyl oxide (ether) flame retardants. Chemosphere, 46(5), 757-777. [Link]

-

Kolic, T. M., et al. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Molecular Sciences, 10(2), 528-567. [Link]

-

Lin, Y. C., et al. (2016). The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. Environmental Science and Pollution Research, 23(11), 10587-10599. [Link]

-

Gao, X. P., et al. (2013). Synthesis and Characterization of Novel Orderly Tetra-functional Compound Containing Terphenyl Bridge. Chemical Journal of Chinese Universities, 34(9), 1876-1881. [Link]

-

Danish Environmental Protection Agency. (1999). Brominated Flame Retardants: Substance Flow Analysis and Assessment of Alternatives. [Link]

-

Maduka, C. C., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(9), 705. [Link]

-

Sjödin, A., Patterson Jr, D. G., & Bergman, Å. (2003). A review on human exposure to brominated flame retardants--particularly polybrominated diphenyl ethers. Environment International, 29(6), 829-839. [Link]

-

ResearchGate. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

-

PubChem. 3-Bromo-m-terphenyl. National Center for Biotechnology Information. [Link]

-

Al-Alam, J., et al. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2016, 5943236. [Link]

-

ResearchGate. An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release | Request PDF. [Link]

-

ResearchGate. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]

-

PubChem. 4-Bromo-5'-phenyl-1,1':3',1''-terphenyl. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Brominated Organic Compounds in Chemical Applications. [Link]

-

ResearchGate. (2010). Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties. [Link]

Sources

- 1. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnw.ratcatinc.com [fnw.ratcatinc.com]

Strategic Synthesis of 1,3,5-Triarylbenzenes: A Guide to Core Starting Materials and Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triarylbenzene scaffold, characterized by its C3 symmetry and rigid planar structure, is a cornerstone in the development of advanced functional materials and complex pharmaceutical agents. Its unique architecture is leveraged in applications ranging from organic light-emitting diodes (OLEDs) and conducting polymers to the construction of highly branched dendrimers and porous crystalline hosts.[1][2] This guide provides an in-depth analysis of the principal synthetic routes to this privileged structure, with a focused exploration of the requisite starting materials. We will dissect the causality behind experimental choices in three major synthetic strategies: the acid-catalyzed cyclocondensation of aryl methyl ketones, the palladium-catalyzed Suzuki-Miyaura cross-coupling, and the cyclotrimerization of arylacetylenes. Each section presents the core chemical principles, detailed experimental protocols, and comparative data to empower researchers in selecting and optimizing the most suitable pathway for their specific target molecules.

Chapter 1: The Classic Approach: Acid-Catalyzed Cyclocondensation of Aryl Methyl Ketones

The triple self-condensation of aryl methyl ketones, particularly substituted acetophenones, represents one of the most established and straightforward methods for synthesizing symmetrical 1,3,5-triarylbenzenes. First reported in the 19th century, modern advancements have refined this method into a highly efficient and often green chemical process.[1][3]

Mechanistic Principle & Rationale

The reaction proceeds through a series of acid-catalyzed aldol-type condensation and dehydration steps. The mechanism is initiated by the protonation of the ketone's carbonyl oxygen by a Brønsted or Lewis acid catalyst.[4] This facilitates the formation of an enol or enolate intermediate, which acts as the key nucleophile. This enol attacks a second protonated ketone molecule, leading to a β-hydroxyketone dimer, which readily dehydrates to form an α,β-unsaturated ketone (a dypnone). This intermediate then reacts with a third ketone molecule in a Michael-type addition, followed by cyclization and dehydration to yield the final, highly stable aromatic ring.[4]

The choice of an acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (PTSA) or sulfuric acid are effective, with PTSA being particularly favored in solvent-free conditions, aligning with green chemistry principles.[3][5] Lewis acids, such as copper(II) chloride (CuCl₂), thionyl chloride (SOCl₂), and various metal triflates, can also efficiently catalyze the reaction, often under milder conditions.[1][6][7] The catalyst's role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the enol.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. PTSA-catalyzed green synthesis of 1,3,5-triarylbenzene under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Architectural Blueprint of Diphenylbenzene Derivatives: A Technical Guide to Crystal Structure Analysis

Abstract

Diphenylbenzene derivatives, a class of aromatic hydrocarbons also known as terphenyls, are foundational molecules in materials science, organic electronics, and pharmaceutical development.[1] Their utility is intrinsically linked to their solid-state arrangement, where subtle changes in molecular structure can dramatically alter crystal packing and, consequently, material properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of diphenylbenzene derivatives. We will explore the fundamental principles governing their crystallization, the experimental techniques for structure elucidation, and the computational tools for in-depth analysis of intermolecular interactions. This guide is designed to be a practical resource, offering not only theoretical knowledge but also actionable, field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Crystalline Architecture in Diphenylbenzene Derivatives

Diphenylbenzenes consist of a central benzene ring substituted with two phenyl groups. The three constitutional isomers, ortho-(1,2-), meta-(1,3-), and para-(1,4-), form the basis of this class of compounds.[1] Their rigid, planar backbones and rich π-electron systems predispose them to form highly ordered crystalline structures. The precise arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking, and C-H···π interactions.[2]

The importance of understanding and controlling the crystal structure of these derivatives cannot be overstated. In organic electronics, for instance, the degree of π-orbital overlap between adjacent molecules, a direct consequence of the packing motif, governs charge transport efficiency. For pharmaceutical applications, the polymorphic form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability.[3] Therefore, a thorough characterization of the crystal structure is a critical step in the development of new materials and drugs based on the diphenylbenzene scaffold.

This guide will provide a comprehensive overview of the key aspects of the crystal structure of diphenylbenzene derivatives, from fundamental principles to advanced analytical techniques.

The Fundamentals of Diphenylbenzene Crystal Packing

The crystal packing of aromatic molecules is often described by a few recurring motifs. For diphenylbenzene derivatives, the most common arrangements are the herringbone and sandwich-herringbone (or π-stacked) motifs.[4][5]

-

Herringbone Packing: In this arrangement, the long axes of adjacent molecules are tilted with respect to each other, resembling the pattern of herringbone fabric. This motif is dominated by C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π-system of a neighboring molecule.[2]

-